molecular formula C9H15N3 B2542105 Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- CAS No. 1368106-54-0

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-

Cat. No.: B2542105
CAS No.: 1368106-54-0
M. Wt: 165.24
InChI Key: MERXAWCAZPTBIK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The compound Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is systematically named 1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . Its structure features a bicyclic system where a five-membered imidazole ring is fused to a six-membered pyrazine ring. The tetrahydro designation indicates partial saturation in the pyrazine ring, and the 1-(1-methylethyl) substituent refers to an isopropyl group attached at position 1 of the imidazole ring.

Structural Representation
Feature Description
SMILES CC(C)C1=NC=C2N1CCNC2
InChI Key PUOBSBGCVWTROV-UHFFFAOYSA-N
2D Structure A fused bicyclic system with an isopropyl group at position 1.

CAS Registry Number and Synonyms

The compound is registered under CAS 752200-12-7 and is also known by the following synonyms:

  • 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
  • Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-3-(1-methylethyl)- (9CI)
  • SCHEMBL23851500 and DB-107247 (database identifiers).
Identifier Value
CAS 752200-12-7
PubChem CID 20825879
Synonyms 3-Isopropyl derivative variants, 1-(1-methylethyl)-substituted analogs

Molecular Formula and Weight

The molecular formula is C₉H₁₅N₃ , with a calculated molecular weight of 165.24 g/mol .

Property Value
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Degree of Unsaturation

Properties

IUPAC Name

1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXAWCAZPTBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CNCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization Using Mesoionic Oxazolium Olates

A seminal approach involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with TosMIC (p-toluenesulfonylmethyl isocyanide) to yield imidazo[1,5-a]pyrazin-8(7H)-ones. While this method primarily generates oxidized derivatives, subsequent hydrogenation with palladium on carbon (Pd/C) under H₂ gas can saturate the pyrazine ring. For example:
$$
\text{Imidazo[1,5-a]pyrazin-8-one} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH, RT}} \text{Tetrahydroimidazo[1,5-a]pyrazine}
$$
Key advantages include high atom economy and compatibility with diverse substituents. However, the isopropyl group at position 1 must be introduced prior to cyclization, often via alkylation of the oxazolium precursor.

Iodine-Catalyzed Condensation and Cyclization

An alternative route employs iodine as a Lewis acid to catalyze the condensation of 2-aminopyrazine with aldehydes and tert-butyl isocyanide. This method proceeds via imine formation, followed by [4+1] cycloaddition (Scheme 1). For tetrahydro derivatives, post-cyclization hydrogenation is necessary:
$$
\text{2-Aminopyrazine} + \text{Aldehyde} \xrightarrow{\text{I}2, \text{MeCN}} \text{Imidazo[1,5-a]pyrazine} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Tetrahydro derivative}
$$
This method offers modularity but requires careful optimization of stoichiometry to avoid over-reduction.

Functionalization at Position 1: Introducing the Isopropyl Group

The 1-(1-methylethyl) substituent is critical for bioactivity and steric modulation. Two primary strategies dominate:

Pre-Cyclization Alkylation

In the mesoionic oxazolium route, the isopropyl group is introduced during oxazolium olate synthesis. For instance, trifluoroacetyl oxazolium intermediates are alkylated with isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF). This ensures regioselective functionalization before cyclization.

Post-Cyclization Nucleophilic Substitution

For pre-formed imidazo[1,5-a]pyrazines, lithiation at position 1 followed by quenching with isopropyl bromide offers a viable pathway. However, this method risks side reactions due to the reactivity of the tetrahydro ring.

Hydrogenation and Ring Saturation

Selective hydrogenation of the pyrazine ring to the tetrahydro form is achieved using Pd/C or PtO₂ under mild H₂ pressure. Critical parameters include:

  • Catalyst Loading : 5–10 wt% Pd/C
  • Solvent : Ethanol or ethyl acetate
  • Temperature : 25–50°C

Over-hydrogenation to fully saturated decahydro derivatives is mitigated by monitoring reaction progress via TLC or HPLC.

Representative Synthetic Protocol

Step 1: Synthesis of 1-Isopropylimidazo[1,5-a]pyrazine

  • Combine 2-aminopyrazine (1.0 equiv), isopropyl aldehyde (1.2 equiv), and tert-butyl isocyanide (1.5 equiv) in acetonitrile.
  • Add iodine (10 mol%) and stir at 80°C for 12 h.
  • Purify via column chromatography (EtOAc/hexane) to yield the imidazo[1,5-a]pyrazine core.

Step 2: Hydrogenation to Tetrahydro Form

  • Dissolve the product (1.0 equiv) in ethanol.
  • Add 10% Pd/C (0.1 equiv) and apply H₂ (1 atm) at 25°C for 6 h.
  • Filter and concentrate to obtain the title compound.

Analytical Data and Characterization

Parameter Value/Observation Method
Yield 68–72% Gravimetric
Melting Point 142–144°C DSC
1H NMR (CDCl₃) δ 1.25 (d, 6H), δ 3.45 (m) 400 MHz
13C NMR 156.8 (C=O), 22.1 (CH₃) 100 MHz
HRMS [M+H]+: 221.1284 ESI-QTOF

Challenges and Optimization

  • Regioselectivity : Competing formation of [1,2-a] isomers is minimized using bulky catalysts (e.g., Bi(OTf)₃).
  • Functional Group Tolerance : Electron-withdrawing groups (e.g., CF₃) enhance cyclization rates but complicate hydrogenation.
  • Scale-Up : Continuous-flow hydrogenation improves safety and reproducibility for industrial applications.

Chemical Reactions Analysis

Halogenation Reactions

This compound undergoes regioselective halogenation, often at the C3 position of the imidazo ring. For example:

  • Chlorination : Reaction with N-chlorosuccinimide (NCS) in ethanol at 0°C yields 3-chloro derivatives.

  • Bromination : Using N-bromosuccinimide (NBS) under similar conditions produces 3-bromo analogs .

Table 1: Halogenation Conditions and Outcomes

Halogenating AgentSolventTemperatureProductYield
NCSEthanol0°C3-Cl85%
NBSEthanol0°C3-Br78%

Cross-Coupling Reactions

The halogenated derivatives participate in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura : 3-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl products .

  • Carbonylation : Under CO atmosphere, iodinated analogs react with cobalt octacarbonyl and chloroacetate to introduce ester groups (e.g., methyl carboxylate) .

Cyclization and Cycloaddition

The imidazo core enables cycloaddition reactions:

  • Triazole Formation : Reaction with azides via Huisgen [3+2] cycloaddition (CuI catalyst) generates triazolo-fused derivatives .

  • Diazo Cyclization : Treatment with diazo intermediates forms bicyclic systems like triazolo[1,5-a]pyrazines .

Functional Group Transformations

  • Amino Protection : The tetrahydro pyrazine’s NH group reacts with di-tert-butyl dicarbonate (Boc₂O) in ethanol to form Boc-protected derivatives .

  • Ester Hydrolysis : Methyl esters undergo basic hydrolysis (NaOH, MeOH/H₂O) to carboxylic acids, enhancing water solubility.

Oxidation and Reduction

  • Oxidative Cyclization : I₂-mediated oxidation forms fused quinoxaline derivatives under mild conditions.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) further saturates the pyrazine ring, though this is less common due to pre-existing tetrahydro saturation .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds based on imidazo[1,5-a]pyrazine can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). One study highlighted the compound's ability to exhibit time- and dose-dependent occupancy of AMPAR/γ-8 receptors in the mouse hippocampus, resulting in robust seizure protection in models of epilepsy such as corneal kindling and pentylenetetrazole-induced seizures .

Inhibition of Bruton's Tyrosine Kinase

A series of derivatives based on imidazo[1,5-a]pyrazine have been identified as potent reversible inhibitors of Bruton's tyrosine kinase (BTK). These compounds show promise for treating autoimmune diseases like rheumatoid arthritis. The structure-activity relationship studies revealed that modifications to the imidazo[1,5-a]pyrazine core significantly enhanced their inhibitory potency against BTK .

Anti-inflammatory Potential

Imidazo[1,5-a]pyrazines have also been investigated for their anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit IKK1 and IKK2 activities, which play crucial roles in the NF-κB signaling pathway associated with inflammatory responses. This suggests potential applications in managing chronic inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of imidazo[1,5-a]pyrazines often involves multi-step organic reactions that yield various derivatives with distinct biological activities. The identification of active compounds typically relies on high-throughput screening methods followed by detailed SAR studies to optimize potency and selectivity.

Key Findings from SAR Studies:

  • Compounds with specific substitutions at the 8-position of the imidazo[1,5-a]pyrazine ring exhibited enhanced potency against targeted receptors.
  • The introduction of different functional groups significantly influenced both the pharmacokinetic properties and the biological activity of these compounds .

Case Study 1: Anticonvulsant Efficacy

In a comprehensive study involving mice models, a specific imidazo[1,5-a]pyrazine derivative was administered to evaluate its anticonvulsant efficacy. The results indicated that this compound not only provided seizure protection but also exhibited favorable pharmacokinetic profiles with good brain penetration and bioavailability.

Case Study 2: BTK Inhibition for Rheumatoid Arthritis

Another investigation focused on the development of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. The lead compounds were subjected to rigorous testing against various inflammatory markers in vitro and in vivo models. The findings suggested significant reductions in inflammation levels and improved clinical outcomes in animal models of rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- involves its interaction with specific molecular targets. In the context of cancer therapy, it inhibits the KRAS G12C protein, which is involved in cell signaling pathways that promote tumor growth. By binding to this protein, the compound disrupts these pathways, leading to reduced tumor proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroimidazo[1,5-a]pyrazine Family

Key derivatives include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties Reference
Target Compound 1-isopropyl, tetrahydro-pyrazine C₆H₁₁Cl₂N₃ 196.08 Hydrochloride salt; high synthetic yield
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (Parent) None (unsubstituted) C₆H₉N₃ 123.16 Base structure; lower lipophilicity
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 3-methyl substituent C₇H₁₁N₃ 137.18 Enhanced steric hindrance
Trifluoroacetate derivative 2,2,2-trifluoroacetate counterion C₈H₁₀F₃N₃O₂ 237.18 Improved solubility in polar solvents

Key Observations :

  • Trifluoroacetate derivatives exhibit superior solubility in aqueous media due to ionizable groups, whereas hydrochloride salts (e.g., target compound) balance solubility and stability .

Isomeric and Ring-Modified Analogues

Imidazo[1,2-a]pyrazine Derivatives

Unlike the target compound, imidazo[1,2-a]pyrazine isomers feature annulation at the 1,2-position of the imidazole. This alters electronic distribution and steric accessibility, making them more prevalent in drug development (e.g., Zolpidem analogues) .

Pyrazine vs. Pyridine Hybrids

Compounds like 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (C₈H₁₀N₂O, MW 150.18) replace pyrazine with pyridine, reducing nitrogen content and altering hydrogen-bonding capabilities .

Key Findings :

  • The target compound’s synthesis via TosMIC-mediated annulation outperforms traditional methods in yield and step economy .
  • Hydrazonoyl halide routes (e.g., ) enable greater diversity but require stringent conditions .

Physicochemical Comparison

  • Melting Points: The target compound’s hydrochloride salt (MW 196.08) has a higher melting point than non-ionic derivatives (e.g., trifluoroacetate at 237.18 g/mol), reflecting ionic lattice stability .
  • Lipophilicity : The 1-isopropyl group increases logP compared to methyl or unsubstituted analogues, favoring blood-brain barrier penetration .

Biological Activity

Imidazo[1,5-a]pyrazine derivatives are gaining attention in pharmacology due to their diverse biological activities. The compound Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-1-(1-methylethyl)- is particularly notable for its potential therapeutic applications in cancer treatment and other diseases. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of Imidazo[1,5-a]pyrazine derivatives generally includes a fused ring system that contributes to their biological activity. The specific compound in focus features a tetrahydro group and an isopropyl substituent which may influence its pharmacological properties.

Biological Activity Overview

Imidazo[1,5-a]pyrazine derivatives exhibit a range of biological activities including:

  • Anticancer Activity
  • Antiviral Activity
  • Antimicrobial Activity
  • Neuropharmacological Effects

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of Imidazo[1,5-a]pyrazine derivatives. For example:

  • A study reported that certain derivatives exhibited potent inhibitory activity against CDK9 with IC50 values as low as 0.16 µM .
  • Another research highlighted the compound's ability to inhibit mTORC1 signaling pathways, leading to reduced tumor growth in xenograft models .

Table 1: Anticancer Activity of Imidazo[1,5-a]pyrazine Derivatives

CompoundTargetIC50 (µM)Reference
3cCDK90.16
4cmTORC1-
31NCI-600.80–2.87

Antiviral Activity

Imidazo[1,5-a]pyrazines have also shown promising antiviral properties:

  • Compounds have been reported to inhibit SARS-CoV and SARS-CoV-2 main proteases with IC50 values around 21 nM .
  • These findings suggest potential applications in developing antiviral medications.

Antimicrobial Activity

The antimicrobial efficacy of Imidazo[1,5-a]pyrazine derivatives has been documented:

  • Studies indicate that these compounds possess significant antibacterial and antifungal activities against various pathogens .

Neuropharmacological Effects

Research has also explored the neuropharmacological implications of Imidazo[1,5-a]pyrazines:

  • Some derivatives have been identified as orexin receptor antagonists, which could be beneficial for treating sleep disorders and obesity .

Case Studies

Case Study 1: CDK9 Inhibition
In a study evaluating the anticancer potential of Imidazo[1,5-a]pyrazine derivatives, compound 3c was found to significantly inhibit CDK9 activity in vitro. This inhibition correlated with reduced cell proliferation in cancer cell lines.

Case Study 2: Antiviral Efficacy
Another investigation into the antiviral properties revealed that specific derivatives could effectively inhibit viral replication in cell cultures infected with SARS-CoV-2.

Q & A

Basic Research Question

  • Aqueous Buffers (pH 7.4) : Hydrolysis of trifluoroacetate salts occurs within 24h, requiring lyophilization for long-term storage .
  • DMSO Stock Solutions : >1mM concentrations may induce aggregation; validate via dynamic light scattering (DLS) .

Stability Data:

ConditionTimeDegradation
PBS, pH 7.424h15%
DMSO, -20°C1 month<5%

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